![molecular formula C17H16N2O4 B2701018 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 879436-49-4](/img/structure/B2701018.png)
5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol , also known as 2-(2-methoxyphenoxy)-5-methylphenol , is an organic compound with the chemical formula C14H15NO2 . It belongs to the class of anisoles , which are organic compounds containing a methoxybenzene or a derivative thereof . This compound has potential applications in various industries, including plastics, adhesives, and coatings, due to its ability to improve thermal stability and flame resistance in these materials .
Synthesis Analysis
In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols , including compounds like This compound . These methods allow for the preparation of complex m-aryloxy phenols with functional groups such as esters, nitriles, and halogens, imparting specific properties to these compounds .
Molecular Structure Analysis
The molecular structure of This compound consists of a phenolic ring with a methoxy group (CH₃OC₆H₄OH) and a pyrazole ring attached to it. The compound’s chemical formula is C14H15NO2 .
Physical And Chemical Properties Analysis
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecules with a similar structure to 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, has been conducted to understand their molecular structure and spectroscopic data through DFT calculations. These studies focus on optimizing the molecule's geometry, assigning vibrational spectra, and analyzing molecular parameters like bond length and angle. Additionally, they evaluate the intramolecular charge transfer, molecular electrostatic potential, and biological effects through molecular docking results (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).
Structural and Spectroscopic Analysis
Studies on NH-pyrazoles, which share a structural motif with the subject compound, involve determining their crystal structures via X-ray crystallography. These studies have provided insights into the patterns of hydrogen bonds and tautomerism in both solution and solid states, enhancing our understanding of such compounds' physical and chemical properties (P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, & J. Elguero, 2009).
Corrosion Inhibition Studies
Pyrazoline derivatives, similar to the chemical , have been explored for their potential in corrosion inhibition of mild steel in acidic environments. Through a combination of chemical, electrochemical, and computational techniques, these studies aim to understand how these compounds interact with metal surfaces to prevent corrosion, offering practical applications in materials science (H. Lgaz, S. Saha, A. Chaouiki, K. Bhat, R. Salghi, Shubhalaxmi, P. Banerjee, I. Ali, Mohammad I. Khan, & I. Chung, 2020).
Antimicrobial Activity
The microwave-assisted synthesis of novel pyrazoline derivatives has been documented, with these compounds showing promising antimicrobial properties. This suggests potential pharmaceutical applications, where these compounds could serve as the basis for developing new antimicrobial agents (D. Ashok, Kavitha Rangu, V. Hanumantha Rao, S. Gundu, Ballu Srilata, & M. Vijjulatha, 2016).
properties
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-11-7-8-12(13(20)9-11)17-16(10-18-19-17)23-15-6-4-3-5-14(15)22-2/h3-10,20H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRIEZIALBMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)
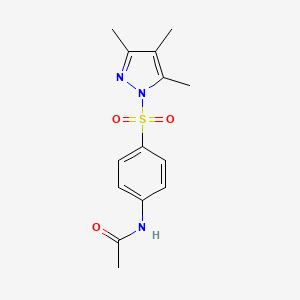
![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)
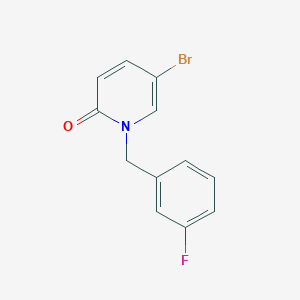
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2700946.png)

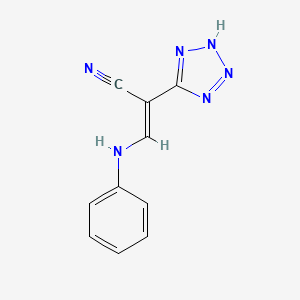
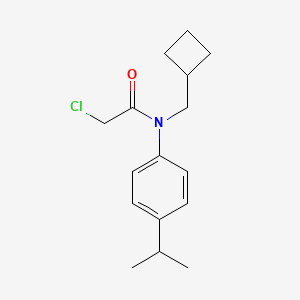
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid](/img/structure/B2700952.png)
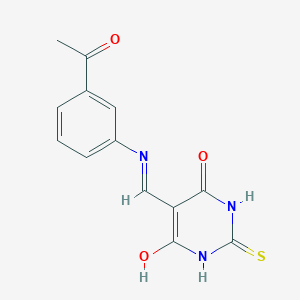
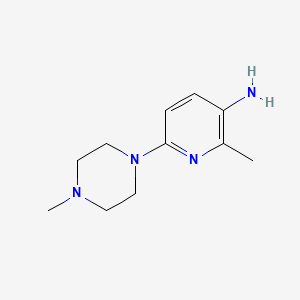
![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)
![1-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2700957.png)